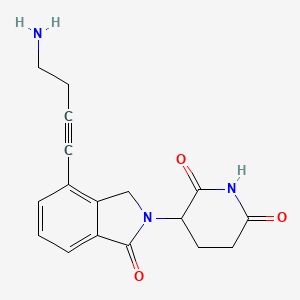
Phthalimidinoglutarimide-propargyl-C1-amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-C1-amine HCl is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide, glutarimide, and propargylamine moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-C1-amine HCl typically involves multi-step organic reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by copper(II) chloride under solvent-free conditions at elevated temperatures . Another approach involves the use of metal-free multicomponent reactions, which are more environmentally friendly and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-propargyl-C1-amine HCl undergoes various types of chemical reactions, including:
Oxidation: The propargylamine moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted phthalimide or glutarimide derivatives .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-C1-amine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-amine HCl involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The propargyl moiety is crucial for its inhibitory activity and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective properties, used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor used to treat Parkinson’s disease and major depressive disorder.
Uniqueness
Phthalimidinoglutarimide-propargyl-C1-amine HCl is unique due to its combination of phthalimide, glutarimide, and propargylamine moieties, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17N3O3 |
|---|---|
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
3-[7-(4-aminobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H17N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10,18H2,(H,19,21,22) |
Clé InChI |
PAJIPXUDWGXFSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















